AF-353 hydrochloride
Overview
Description
AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of P2X3 receptor and P2X2/3 receptor . It is a noncompetitive dual antagonist of the purinoreceptors P2X3 and P2X2/3 .
Molecular Structure Analysis
The molecular formula of AF-353 hydrochloride is C14H17IN4O2 · HCl . Its molecular weight is 436.68 . The structure includes a pyrimidine ring and a phenoxy group .Physical And Chemical Properties Analysis
AF-353 hydrochloride is an off-white to light brown powder . It is soluble in DMSO .Scientific Research Applications
Pain Management in Bone Cancer : AF-353 hydrochloride was found to significantly prevent and reverse bone cancer pain behavior in rats without altering bone destruction induced by carcinoma cells. It suggested both central and peripheral actions in reducing pain, highlighting its potential as a therapeutic tool in treating bone cancer pain (Kaan et al., 2010).
In Vitro Pharmacological Characteristics : AF-353 hydrochloride was described as a novel, orally bioavailable, highly potent, and selective antagonist of P2X3 and P2X2/3 receptors. This study focused on its pharmacological profile, underscoring its potential relevance in pain-related diseases (Gever et al., 2010).
Bladder Overactivity : In a study involving rats with cyclophosphamide-induced cystitis, AF-353 hydrochloride, as a P2X2/3 receptor-specific antagonist, showed significant effects in modulating bladder overactivity. This points to its potential in treating conditions related to bladder function (Yoshikawa et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBKDZPXABQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AF-353 hydrochloride | |
CAS RN |
927887-18-1 | |
Record name | 927887-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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